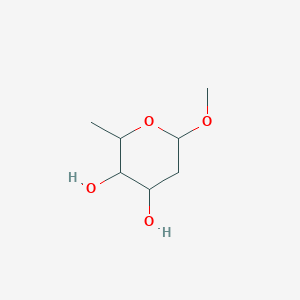
Methyl 2,6-dideoxyhexopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,6-dideoxyhexopyranoside is a carbohydrate derivative characterized by the absence of hydroxyl groups at the 2 and 6 positions of the hexopyranose ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,6-dideoxyhexopyranoside typically involves the selective removal of hydroxyl groups from a hexopyranose precursor. One common method is the use of protective groups followed by selective deoxygenation. For instance, methyl α-D-galactopyranoside can be converted to this compound through a series of steps involving protection, deoxygenation, and deprotection .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar protective group strategies. The process is optimized for yield and purity, often employing automated synthesis equipment and rigorous quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,6-dideoxyhexopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the structure, potentially leading to the formation of alcohols.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups at specific positions on the pyranose ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Methyl 2,6-dideoxyhexopyranoside has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex carbohydrate derivatives and glycosides.
Biology: The compound is used in the study of carbohydrate-protein interactions and as a model compound in enzymatic studies.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds
Mechanism of Action
The mechanism of action of methyl 2,6-dideoxyhexopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The absence of hydroxyl groups at the 2 and 6 positions can influence its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
- Methyl 3,6-dideoxyhexopyranoside
- Methyl 4,6-dideoxyhexopyranoside
- Methyl 2,3-dideoxyhexopyranoside
Comparison: Methyl 2,6-dideoxyhexopyranoside is unique due to the specific absence of hydroxyl groups at the 2 and 6 positions, which can significantly alter its chemical reactivity and biological interactions compared to other dideoxyhexopyranosides. This uniqueness makes it a valuable compound for targeted applications in research and industry .
Properties
CAS No. |
19131-10-3 |
|---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
6-methoxy-2-methyloxane-3,4-diol |
InChI |
InChI=1S/C7H14O4/c1-4-7(9)5(8)3-6(10-2)11-4/h4-9H,3H2,1-2H3 |
InChI Key |
QNKOVWCOVLYPKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















